Violamine R Disodium (CAS 6252-76-2): Technical Monograph
Violamine R Disodium (CAS 6252-76-2): Technical Monograph
Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Scientists[1]
Executive Summary
Violamine R (C.I.[1][2][3] Acid Violet 9) is a xanthene-based anionic fluorophore and acid dye characterized by its high affinity for amphoteric substrates.[1] While historically utilized in textile engineering for polyamide and protein fiber coloration, its utility has expanded into advanced materials science and histology. Recent applications leverage its unique fluorescence intermittency ("blinking") behavior for probing polymer glass transition temperatures (
Chemical Identity & Structural Analysis
Violamine R belongs to the aminoxanthene class of dyes, structurally related to Rhodamine B but distinguished by the presence of sulfonated aryl-amino substituents. Its core chromophore is the xanthene ring, which is responsible for its intense violet-red coloration and fluorescence.[1]
Nomenclature and Classification
| Property | Detail |
| Common Name | Violamine R |
| CAS Registry Number | 6252-76-2 |
| Color Index (C.I.) | Acid Violet 9 (C.I. 45190) |
| IUPAC Name | Sodium 9-(2-carboxylatophenyl)-6-(2-methylanilino)-3-[(2-methyl-4-sulfonato-phenyl)imino]-3H-xanthene |
| Molecular Formula | |
| Molecular Weight | 612.63 g/mol |
| Chemotype | Xanthene / Rhodamine derivative |
Structural Logic
The molecule consists of a xanthene scaffold substituted at the 3- and 6-positions with
-
Chromophore: The planar xanthene tricyclic system allows for
-electron delocalization, generating the visible absorption. -
Auxochromes: The amino nitrogens donate electrons into the ring system, bathochromically shifting the absorption to the violet region (~529 nm).
-
Solubilizing Group: A sulfonate group (
) on one of the pendant phenyl rings confers water solubility and anionic character, critical for its function as an acid dye.[1]
Physicochemical Profile
The following data represents the standard physicochemical behavior of Violamine R in aqueous and organic media.
| Parameter | Value / Characteristic | Context |
| Physical Form | Dark red-violet powder | Solid state |
| Solubility (Water) | ~10 g/L (Purple solution) | High solubility due to disodium salt form |
| Solubility (Ethanol) | Soluble (Red-violet) | Useful for organic staining formulations |
| 529 nm | Aqueous solution | |
| Fluorescence Emission | ~560–580 nm | Solvent dependent (Stokes shift ~30-50 nm) |
| Acid Resistance | Turns blue, then precipitates | In presence of strong HCl |
| Alkali Resistance | Soluble (Redder tone) | Stable in dilute NaOH |
| Stability | Hygroscopic | Store in desiccated environment |
Synthesis & Manufacturing Pathway
The synthesis of Violamine R typically follows a condensation-sulfonation route.[1] Understanding this pathway is essential for identifying potential impurities (e.g., unreacted
Synthetic Workflow
-
Condensation: 3,6-Dichlorofluoran is condensed with an excess of
-toluidine in the presence of a catalyst (e.g., zinc chloride) to form the unsulfonated base (Violamine Base).[1] -
Sulfonation: The base is treated with fuming sulfuric acid (oleum) to introduce the sulfonate group, rendering the molecule water-soluble.
-
Neutralization: The acid form is neutralized with sodium carbonate/hydroxide to yield the disodium salt.
Reaction Diagram (Graphviz)[1]
Figure 1: Synthetic pathway for Violamine R production from dichlorofluoran precursors.[1]
Mechanism of Action
Protein & Polyamide Interaction (Acid Dyeing)
Violamine R acts as an acid dye , meaning its binding is primarily electrostatic (ionic) but reinforced by non-polar interactions.[1]
-
Ionic Bonding: In acidic environments (pH < pI of the substrate), amino groups on proteins (histidine, lysine, arginine) or polyamide fibers become protonated (
).[1] The anionic sulfonate group ( ) of Violamine R forms a salt bridge with these cationic sites.[1] -
Hydrophobic Interaction: The bulky xanthene core and the methyl groups on the aniline substituents interact with hydrophobic domains of the fiber/tissue, increasing wash fastness.
Fluorescence Mechanism
As a xanthene derivative, Violamine R exhibits fluorescence via the
-
Environmental Sensitivity: The quantum yield and blinking behavior are highly sensitive to the rigidity of the local environment. In rigid matrices (e.g., PVA below
), the dye exhibits distinct "on/off" blinking states, which are suppressed in fluid phases. This property is exploited in polymer physics to map nanoscale viscosity.
Applications in Research & Development
Histology and Cytology
Violamine R is used as a connective tissue stain, often differentiating collagen (stained red/violet) from other tissue components when used in combination with other acid dyes.
Single-Molecule Polymer Physics
Recent research utilizes Violamine R as a probe for Glass Transition Temperature (
-
Method: Single molecules of Violamine R are embedded in a polymer film (e.g., Polyvinyl Alcohol).[1][4]
-
Observation: Fluorescence microscopy tracks the "blinking" dynamics.
-
Causality: The rate of overturning in the "dark state" correlates with the local free volume of the polymer, providing a readout of the polymer's phase transition at the nanoscale.
Validated Experimental Protocols
Protocol A: Histological Staining of Collagen (General Guide)
Objective: To visualize connective tissue in tissue sections.[1]
Reagents:
-
Violamine R Stock Solution: 0.5% (w/v) in distilled water.[1]
-
Acetic Acid Solution: 1% (v/v).
-
Ethanol Series: 70%, 95%, 100%.[1]
Workflow:
-
Deparaffinize tissue sections and hydrate to distilled water.
-
Stain with Violamine R solution for 10–15 minutes.
-
Differentiate (wash) rapidly in 1% Acetic Acid to remove excess dye and fix the ionic bonds.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount.
Result: Collagen fibers appear violet-red; nuclei may require a counterstain (e.g., Hematoxylin) if not stained by Violamine.[1]
Protocol B: Fluorescence Sample Preparation (Polymer Probing)
Objective: Embed Violamine R in PVA for single-molecule imaging.[1]
Workflow Diagram (Graphviz):
Figure 2: Workflow for preparing single-molecule fluorescence samples.
Safety & Handling (SDS Summary)
While Violamine R is not classified as a high-toxicity hazard, standard laboratory safety is mandatory.
-
GHS Classification: Eye Irrit. 2, Skin Irrit. 2.
-
PPE: Nitrile gloves, safety goggles, and lab coat are required.
-
Inhalation: Avoid dust generation. Use a fume hood when weighing powder.
-
Disposal: Dispose of as chemical waste containing organic dyes. Do not flush down drains.
References
-
PubChem. (2025).[2] Violamine R | C34H26N2O6S | CID 135565878.[2] National Library of Medicine. Retrieved from [Link][1]
-
Riley, E. A., et al. (2011). Two mechanisms for fluorescence intermittency of single violamine R molecules. Physical Chemistry Chemical Physics, 13(5), 1879-1887.[1][4] (Cited for Mechanism of Action).[1][4][5]
